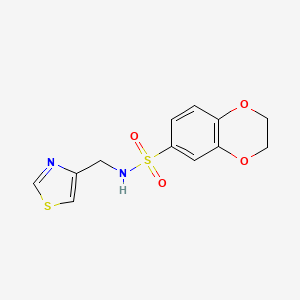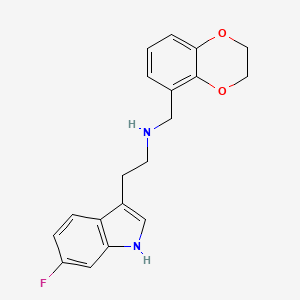![molecular formula C22H28N4O3 B7542548 3-[[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]-N-methylbenzamide](/img/structure/B7542548.png)
3-[[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]-N-methylbenzamide, also known as MPCM, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit a range of biological activities.
Aplicaciones Científicas De Investigación
MPBM has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including antipsychotic, analgesic, and anti-inflammatory effects. MPBM has also been studied for its potential use as a treatment for drug addiction and withdrawal symptoms.
Mecanismo De Acción
The exact mechanism of action of MPBM is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. This activity may contribute to its antipsychotic effects. MPBM has also been found to modulate the activity of other neurotransmitters, including serotonin and norepinephrine.
Biochemical and Physiological Effects:
MPBM has been found to have a range of biochemical and physiological effects. It has been shown to reduce dopamine release in the brain, which may contribute to its antipsychotic effects. MPBM has also been found to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPBM has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied, and its synthesis method is well-established. MPBM is also relatively stable and can be stored for long periods of time. However, MPBM has some limitations for lab experiments. It has low solubility in water, which may make it difficult to work with in some experiments. MPBM is also relatively expensive, which may limit its use in some labs.
Direcciones Futuras
There are several future directions for research on MPBM. One potential area of research is the development of new derivatives of MPBM with improved pharmacological properties. Another area of research is the investigation of MPBM's potential use as a treatment for drug addiction and withdrawal symptoms. Additionally, further research is needed to fully understand the mechanism of action of MPBM and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of MPBM involves the reaction of 1-(2-methoxyphenyl)piperidine-4-carboxylic acid with N-methylbenzamide in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with a carbamoylating agent such as N,N'-dicyclohexylcarbodiimide (DCC) to obtain the final product, MPBM.
Propiedades
IUPAC Name |
3-[[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-23-21(27)17-7-5-6-16(14-17)15-24-22(28)25-18-10-12-26(13-11-18)19-8-3-4-9-20(19)29-2/h3-9,14,18H,10-13,15H2,1-2H3,(H,23,27)(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUSJQAMVGYXOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)CNC(=O)NC2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7542466.png)
![4-(1,3,4,5,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-2-ylmethyl)-3-fluorobenzonitrile](/img/structure/B7542484.png)
![2-(2-fluorobenzyl)octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B7542489.png)
![N,1,3-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-oxobenzimidazole-5-sulfonamide](/img/structure/B7542495.png)


![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(oxolan-2-ylmethyl)urea](/img/structure/B7542506.png)
![1-(2-Methoxyethyl)-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542508.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542519.png)
![4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide](/img/structure/B7542530.png)
![N-[(2-chlorophenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542535.png)

![N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542566.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3,5-dimethylpiperidine-1-sulfonamide](/img/structure/B7542569.png)